1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol
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Overview
Description
1-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol is a compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a mercapto group (-SH) and a phenyl group attached to the triazole ring, along with a propanol moiety
Mechanism of Action
Mode of Action
Given its structural similarity to other triazole derivatives, it may interact with biological targets in a similar manner .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
Some triazole derivatives have demonstrated cytotoxic effects, suggesting that this compound may have similar properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and reduction steps. One common method involves the reaction of 4-phenyl-3-thiosemicarbazide with carbon disulfide to form the corresponding 1,2,4-triazole-3-thiol, which is then alkylated with 2-bromo-1-propanol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-ol: Similar structure but lacks the propanol moiety.
4-Methyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol: Contains a phenol group instead of a propanol group.
Uniqueness
1-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol is unique due to the presence of both a mercapto group and a propanol moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2-hydroxypropyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(15)7-10-12-13-11(16)14(10)9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWHGQNWCYOJIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNC(=S)N1C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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